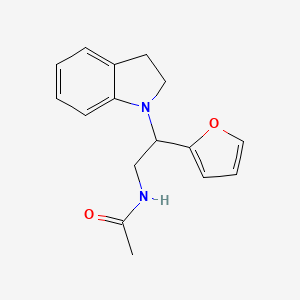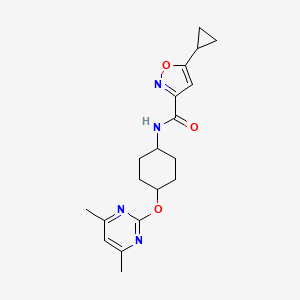
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structures similar to "N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide" have been synthesized and characterized for their potential biological applications. For example, Saeed et al. (2015) reported the synthesis of different substituted benzamides and evaluated their potential biological applications by screening against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. The compounds showed varying degrees of inhibition, indicating their potential in medicinal chemistry for targeting specific protein interactions (Saeed et al., 2015).
Heterocyclic Compound Synthesis
The generation of structurally diverse libraries through alkylation and ring closure reactions has been demonstrated using related compounds as starting materials. Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene to produce a range of compounds, including dithiocarbamates, thioethers, and various alkylated and ring-closed products. This highlights the versatility of such compounds in organic synthesis for creating a wide array of heterocyclic compounds with potential pharmaceutical applications (Roman, 2013).
Anticancer Drug Development
The design, synthesis, and biological evaluation of compounds with similar structures have led to the discovery of potent small molecule inhibitors for cancer treatment. Zhou et al. (2008) described the synthesis of a compound that selectively inhibits histone deacetylases, showing significant antitumor activity in vivo and indicating promise as an anticancer drug (Zhou et al., 2008).
Antipsychotic Potential
Compounds within this chemical space have also been evaluated for their potential as antipsychotic agents. Wise et al. (1987) explored the pharmacological effects of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that certain derivatives reduced spontaneous locomotion in mice without causing ataxia, a common side effect of many antipsychotic drugs. This suggests their potential use in developing new antipsychotic treatments with fewer side effects (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-25(2)19-10-5-7-16(13-19)22(27)23-15-17-14-20(21-11-6-12-28-21)26(24-17)18-8-3-4-9-18/h5-7,10-14,18H,3-4,8-9,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKTZFPYUWWEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(dimethylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![(E)-3-(but-2-en-1-yl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2841013.png)
![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)
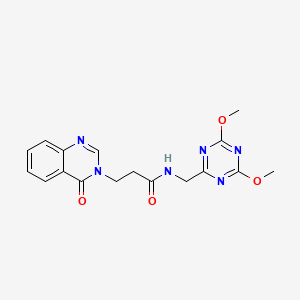
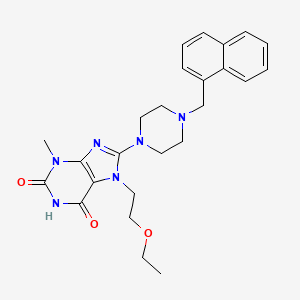
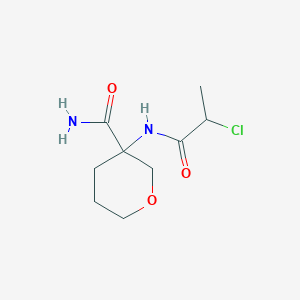

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)
